Gliovictin

Vue d'ensemble

Description

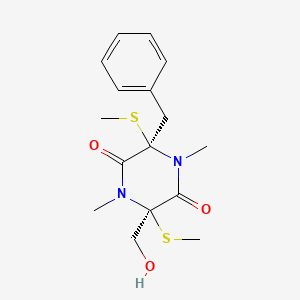

Gliovictin is a sulfur-containing natural product derived from marine microorganisms. It was first isolated from the marine-derived fungus Asteromyces cruciatus in 1987 by Shin and Fenical . This compound belongs to the class of epidithiodioxopiperazines, which are known for their unique sulfur-bridged dioxopiperazine structure and potent biological activities .

Mécanisme D'action

Target of Action

Gliovictin, a member of the epidithiodioxopiperazine class of alkaloids , is known for its potent biological activity It’s worth noting that epidithiodioxopiperazines like this compound generally exhibit potent biological activity, which suggests they interact with key biological targets .

Mode of Action

Epidithiodioxopiperazines, the class of compounds to which this compound belongs, are known to exhibit cytotoxic effects via various mechanisms, including suppression of immune function, inflammation, antiangiogenesis, dna damage by ros production, peroxide damage by the inhibition of various enzymes, and apoptosis through different signal pathways .

Biochemical Pathways

The epidithiodioxopiperazine class of compounds, which includes this compound, is known to impact a variety of physiological properties and biochemical pathways .

Result of Action

This compound, like other epidithiodioxopiperazines, exhibits potent biological activity . It has been suggested that these compounds can cause cytotoxic effects, including DNA damage by ROS production, peroxide damage by the inhibition of various enzymes, and apoptosis through different signal pathways .

Analyse Biochimique

Biochemical Properties

The exact biochemical properties of Gliovictin are not fully understood due to the limited research available. As a member of the epidithiodioxopiperazine class of alkaloids, this compound likely interacts with various enzymes, proteins, and other biomolecules. These interactions could potentially influence biochemical reactions within cells .

Cellular Effects

Many epidithiodioxopiperazines exhibit potent biological activity, influencing cell function, signaling pathways, gene expression, and cellular metabolism . It is plausible that this compound may have similar effects.

Molecular Mechanism

Epidithiodioxopiperazines often exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Méthodes De Préparation

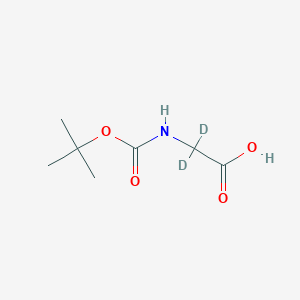

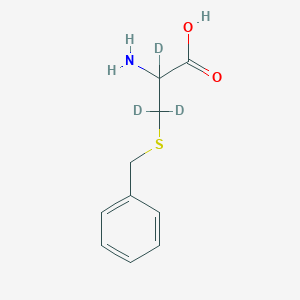

Synthetic Routes and Reaction Conditions: The synthesis of gliovictin involves the formation of the sulfur-bridged dioxopiperazine core. This can be achieved through various synthetic routes, including the use of aromatic amino acids such as tyrosine or phenylalanine as starting materials

Industrial Production Methods: Industrial production of this compound is primarily achieved through fermentation processes using marine-derived fungi. The fermentation conditions, including temperature, pH, and nutrient composition, are optimized to maximize the yield of this compound . The compound is then extracted and purified using chromatographic techniques.

Analyse Des Réactions Chimiques

Types of Reactions: Gliovictin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The sulfur atoms in its structure make it particularly susceptible to oxidation reactions, leading to the formation of sulfoxides and sulfones .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize this compound to its sulfoxide or sulfone derivatives.

Reduction: Reducing agents like sodium borohydride can be employed to reduce this compound, although this is less common due to the stability of the sulfur bridge.

Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of various substituted derivatives.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Applications De Recherche Scientifique

Gliovictin has a wide range of scientific research applications due to its potent biological activities:

Chemistry: this compound serves as a model compound for studying sulfur-bridged dioxopiperazines and their reactivity.

Biology: It is used to investigate the biological roles of sulfur-containing natural products in marine microorganisms.

Comparaison Avec Des Composés Similaires

- Gliotoxin

- Hyalodendrin

- Chetomin

Gliovictin stands out among these compounds due to its unique marine-derived origin and its potent biological activities, making it a valuable compound for scientific research and potential therapeutic applications.

Propriétés

IUPAC Name |

(3R,6R)-3-benzyl-6-(hydroxymethyl)-1,4-dimethyl-3,6-bis(methylsulfanyl)piperazine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3S2/c1-17-14(21)16(11-19,23-4)18(2)13(20)15(17,22-3)10-12-8-6-5-7-9-12/h5-9,19H,10-11H2,1-4H3/t15-,16-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXIJHVRXTHDGKV-HZPDHXFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(N(C(=O)C1(CC2=CC=CC=C2)SC)C)(CO)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)[C@@](N(C(=O)[C@@]1(CC2=CC=CC=C2)SC)C)(CO)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

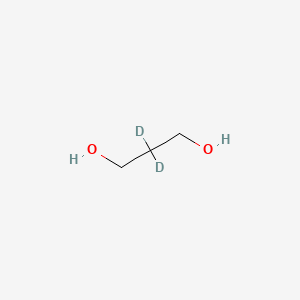

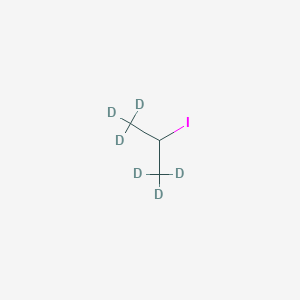

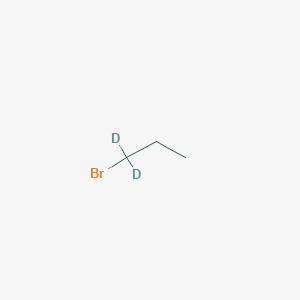

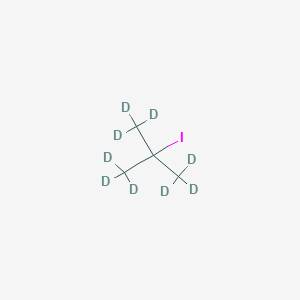

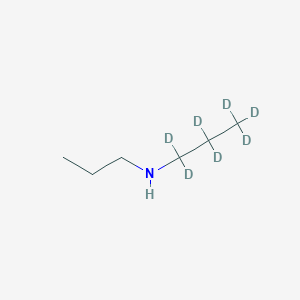

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

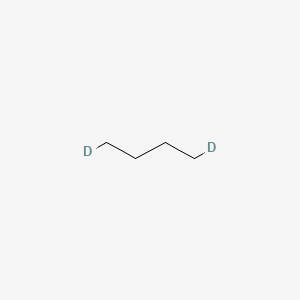

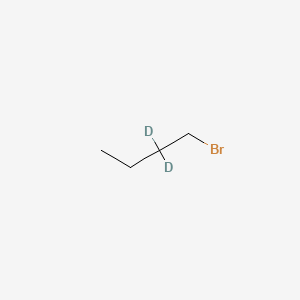

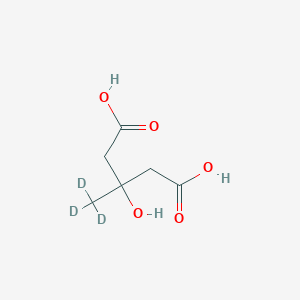

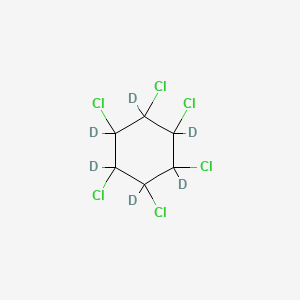

Feasible Synthetic Routes

Q1: What are the known natural sources of Gliovictin?

A1: this compound has been isolated from several fungal species. It was originally discovered in the terrestrial fungus Helminthosporium victoriae []. Further research identified this compound in the marine-derived fungus Asteromyces cruciatus [], highlighting the diverse environments where this compound-producing fungi can be found.

Q2: Has the total synthesis of this compound been achieved?

A2: Yes, several research groups have successfully synthesized this compound. One study focused on an efficient synthetic route, constructing the characteristic hydroxymethyl moiety via a 3-formyl-2,5-piperazinedione intermediate [, ]. Another study described the syntheses of both (±)-Gliovictin and (±)-Hyalodendrin, a related fungal metabolite []. These synthetic achievements are crucial for further investigations into this compound's biological activity and potential applications.

Q3: Were other known bioactive compounds found alongside this compound in Asteromyces cruciatus?

A3: Yes, the investigation of Asteromyces cruciatus yielded several other known bioactive compounds along with this compound. These include:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.